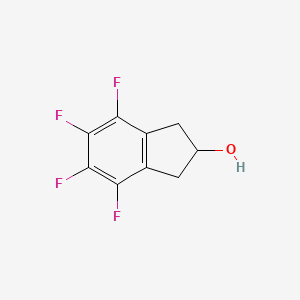
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- is a heterocyclic organic compound that contains a piperidine ring and a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- typically involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen and nickel, palladium, or ruthenium catalysts.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like nickel, palladium, or ruthenium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated piperidine derivative .
Applications De Recherche Scientifique
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an inhibitor of specific enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle with similar biological activities.
Piperidine: The parent compound, widely used in medicinal chemistry.
Pyridine: A structurally similar compound with a nitrogen atom in the ring.
Uniqueness
Piperidine, 1-(2-(4-(1H-pyrrol-1-yl)phenyl)ethyl)- is unique due to the presence of both piperidine and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential biological activities compared to its simpler counterparts .
Propriétés
Numéro CAS |
93372-02-2 |
|---|---|
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
1-[2-(4-pyrrol-1-ylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C17H22N2/c1-2-11-18(12-3-1)15-10-16-6-8-17(9-7-16)19-13-4-5-14-19/h4-9,13-14H,1-3,10-12,15H2 |
Clé InChI |
CKZKIATWYADBHL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=CC=C(C=C2)N3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)




![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)






![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)

